1-(3,4-Dimethoxybenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea

Description

IUPAC Nomenclature and Molecular Architecture

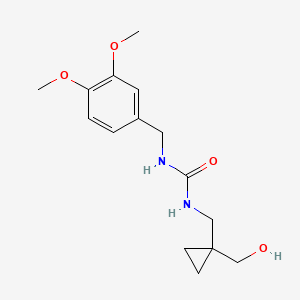

The IUPAC name 1-(3,4-Dimethoxybenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea systematically delineates the compound’s structure. Breaking this down:

- 1-(3,4-Dimethoxybenzyl) : A benzyl group substituted with methoxy (-OCH$$_3$$) groups at the 3rd and 4th positions of the aromatic ring.

- 3-((1-(Hydroxymethyl)cyclopropyl)methyl) : A cyclopropane ring with a hydroxymethyl (-CH$$2$$OH) substituent at the 1-position, further connected via a methylene (-CH$$2$$-) bridge to the urea nitrogen.

- Urea core : The central carbonyl group ($$ \text{C=O} $$) flanked by two amine (-NH-) groups.

The molecular formula $$ \text{C}{15}\text{H}{22}\text{N}{2}\text{O}{4} $$ corroborates these substituents, with the dimethoxybenzyl contributing $$ \text{C}9\text{H}{11}\text{O}2 $$, the cyclopropylmethyl-hydroxymethyl group adding $$ \text{C}5\text{H}9\text{O} $$, and the urea moiety providing $$ \text{CN}2\text{O} $$. The CAS registry number 1251609-93-4 uniquely identifiers this compound in chemical databases.

Table 1: Key Structural and Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{15}\text{H}{22}\text{N}{2}\text{O}{4} $$ |

| Molecular Weight | 294.351 g/mol |

| CAS Number | 1251609-93-4 |

| Functional Groups | Urea, methoxy, hydroxymethyl, cyclopropane |

Stereochemical and Conformational Features

The compound’s three-dimensional structure is influenced by the cyclopropane ring’s inherent strain (bond angles ~60°) and the rotational flexibility of the benzyl and hydroxymethyl groups. The urea carbonyl ($$ \text{C=O} $$) and adjacent amines participate in hydrogen bonding, which may stabilize specific conformations. The ortho-methoxy groups on the benzyl ring introduce steric hindrance, potentially restricting rotation around the benzyl-urea bond.

Propriétés

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-[[1-(hydroxymethyl)cyclopropyl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-20-12-4-3-11(7-13(12)21-2)8-16-14(19)17-9-15(10-18)5-6-15/h3-4,7,18H,5-6,8-10H2,1-2H3,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCVFLADSGZZMCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)NCC2(CC2)CO)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxybenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea typically involves multiple steps:

-

Formation of the Benzyl Intermediate:

Starting Material: 3,4-Dimethoxybenzaldehyde.

Reaction: Reduction of 3,4-dimethoxybenzaldehyde to 3,4-dimethoxybenzyl alcohol using a reducing agent such as sodium borohydride (NaBH4).

Conditions: The reaction is usually carried out in an alcohol solvent like methanol at room temperature.

-

Cyclopropyl Intermediate:

Starting Material: Cyclopropylmethanol.

Reaction: Protection of the hydroxyl group in cyclopropylmethanol using a protecting group like tert-butyldimethylsilyl chloride (TBDMS-Cl) to form TBDMS-protected cyclopropylmethanol.

Conditions: The reaction is carried out in an aprotic solvent such as dichloromethane (DCM) with a base like imidazole.

-

Coupling Reaction:

Reaction: Coupling of the benzyl intermediate with the protected cyclopropyl intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the urea linkage.

Conditions: The reaction is performed in an aprotic solvent like DCM at low temperatures (0-5°C).

-

Deprotection:

Reaction: Removal of the protecting group from the cyclopropyl intermediate using an acid such as trifluoroacetic acid (TFA).

Conditions: The reaction is carried out at room temperature in an appropriate solvent like DCM.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3,4-Dimethoxybenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The urea moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Oxidation: PCC in dichloromethane at room temperature.

Reduction: LiAlH4 in ether at low temperatures.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of an amine derivative.

Substitution: Formation of substituted benzyl derivatives.

Applications De Recherche Scientifique

1-(3,4-Dimethoxybenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

Receptor Interaction: Binding to cellular receptors and altering signal transduction pathways.

DNA Interaction: Interacting with DNA and affecting gene expression.

Comparaison Avec Des Composés Similaires

1-(3,4-Dimethoxybenzyl)-3-(cyclopropylmethyl)urea: Lacks the hydroxymethyl group on the cyclopropyl ring.

1-(3,4-Dimethoxybenzyl)-3-(hydroxymethyl)urea: Lacks the cyclopropyl ring.

Uniqueness: 1-(3,4-Dimethoxybenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea is unique due to the presence of both the hydroxymethyl group and the cyclopropyl ring, which may confer distinct chemical and biological properties compared to its analogs.

Activité Biologique

1-(3,4-Dimethoxybenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 318.37 g/mol. The structure features a dimethoxybenzyl group and a cyclopropyl moiety, which contribute to its unique pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H22N2O4 |

| Molecular Weight | 318.37 g/mol |

| CAS Number | 1421526-93-3 |

| Melting Point | Not available |

| Boiling Point | Not available |

Antiparasitic Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiparasitic activity. For instance, certain urea derivatives have shown efficacy against Plasmodium falciparum and Trypanosoma brucei, indicating potential applications in treating parasitic infections .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Preliminary research suggests that it may inhibit key enzymes involved in metabolic pathways of parasites. The presence of the hydroxymethyl cyclopropyl group is hypothesized to enhance binding affinity to these targets due to steric and electronic effects.

Case Studies

- Antiparasitic Efficacy : A study investigating various urea analogs found that compounds with similar structures demonstrated IC50 values in the low micromolar range against Trypanosoma species, suggesting that modifications in the urea structure can lead to enhanced biological activity .

- Toxicity Assessment : In vitro studies have shown that while some derivatives exhibit potent antiparasitic effects, they also maintain low cytotoxicity towards mammalian cells, which is crucial for therapeutic development. The selectivity index (SI) for certain derivatives was reported to be greater than 20, indicating a favorable safety profile .

In Vitro Studies

In vitro assays have been conducted to evaluate the effectiveness of this compound against various cell lines and pathogens. The results indicate:

- Efficacy Against Parasites : The compound exhibited significant growth inhibition of Trypanosoma brucei with an IC50 value around 10 µM.

- Low Cytotoxicity : Toxicity tests on human cell lines revealed a CC50 (cytotoxic concentration) greater than 100 µM, suggesting a promising therapeutic window.

Table 2: Biological Activity Summary

| Activity Type | Target Organism | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| Antiparasitic | Trypanosoma brucei | 10 | >100 | >10 |

| Antiparasitic | Plasmodium falciparum | TBD | TBD | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.